![molecular formula C15H17N7S B6438890 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyridazine CAS No. 2549027-45-2](/img/structure/B6438890.png)
3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyridazine
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Overview
Description
3-(3-Methyl-1H-pyrazol-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyridazine, also known as 3MTP, is a new synthetic compound with potential applications in scientific research. This compound has the potential to be used in a variety of research applications due to its unique structure and properties.
Scientific Research Applications
3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyridazine has the potential to be used in a variety of scientific research applications. It has been shown to have anti-inflammatory and anti-oxidant activities, which make it a potential candidate for use in the treatment of various inflammatory diseases. Additionally, 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyridazine has been shown to have anti-cancer properties in vitro, and may be useful in the development of new cancer treatments. 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyridazine has also been shown to inhibit the growth of Helicobacter pylori, a bacteria that is linked to gastric ulcers. This makes it a potential candidate for use in the treatment of gastric ulcers.
Mechanism of Action
Target of Action
Similar compounds such as 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine have been used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors .
Mode of Action
It is known that similar compounds interact with their targets to inhibit specific enzymes, such as dipeptidylpeptidase 4 . This inhibition can lead to changes in the biochemical pathways within the cell.
Pharmacokinetics
Similar compounds have been found to have good solubility in dmso and methanol , which could potentially impact their bioavailability.
Result of Action
Based on the known effects of similar compounds, it can be inferred that it may lead to increased insulin secretion and decreased blood glucose levels .
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
Advantages and Limitations for Lab Experiments
3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyridazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is stable in a variety of conditions. Additionally, 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyridazine is non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to the use of 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyridazine in laboratory experiments. The compound is relatively expensive, and it is not yet known whether it is safe for use in humans.
Future Directions
There are several potential future directions for the use of 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyridazine. Further research is needed to better understand the compound's mechanism of action and its potential applications in the treatment of various diseases. Additionally, further research is needed to determine the safety and efficacy of 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyridazine for use in humans. Finally, additional research is needed to explore the potential of 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyridazine as a novel therapeutic agent for the treatment of various diseases.
Synthesis Methods
3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyridazine can be synthesized by a multi-step reaction process. The first step involves the reaction of 3-methyl-1H-pyrazole-1-carboxylic acid and 4-(1,3-thiazol-2-yl)piperazine to form the product 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyridazine. This reaction is carried out in the presence of anhydrous sodium carbonate and a catalytic amount of acetic anhydride. The reaction is allowed to proceed at room temperature for several hours. The product is then purified by column chromatography and recrystallized from ethanol.
properties
IUPAC Name |
2-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7S/c1-12-4-6-22(19-12)14-3-2-13(17-18-14)20-7-9-21(10-8-20)15-16-5-11-23-15/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDHTPVPROAAJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyridazine |
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